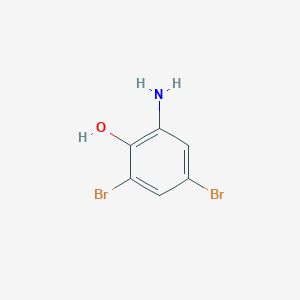

2-Amino-4,6-dibromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWSOGOVXJBJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326082 | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10539-14-7 | |

| Record name | 10539-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-dibromophenol: Core Properties and Synthetic Potential

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4,6-dibromophenol (CAS No. 10539-14-7), a halogenated aromatic amine of significant interest in synthetic organic chemistry. This document consolidates critical data on its physicochemical characteristics, safety and handling protocols, and a detailed, field-proven synthesis methodology. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications as a versatile intermediate in the development of novel pharmaceuticals and complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable, in-depth resource on this valuable chemical building block.

Chemical Identity and Molecular Structure

This compound is a substituted phenol derivative characterized by an amino group and two bromine atoms attached to the benzene ring. The specific arrangement of these functional groups—with the amino and hydroxyl groups positioned ortho to each other—imparts a unique electronic and steric profile that defines its chemical behavior.

The canonical structure and connectivity are essential for understanding its reactivity. The intramolecular hydrogen bonding potential between the ortho-amino and hydroxyl groups can influence its physical properties and reaction kinetics.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. The data presented below has been aggregated from verified chemical supplier databases and public chemical information repositories.[1]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 10539-14-7 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | Brown to orange solid | |

| Melting Point | 88-95 °C | |

| Boiling Point | 287.8 ± 40.0 °C (Predicted) | |

| pKa | 7.66 ± 0.23 (Predicted) | |

| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC(Br)=CC(Br)=C1O | [2] |

The presence of two heavy bromine atoms significantly increases the molecular weight and is expected to decrease its solubility in water compared to simpler aminophenols. The predicted pKa suggests it is a weak acid, consistent with its phenolic hydroxyl group.

Spectroscopic Profile

Based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum would be expected to show two aromatic protons as singlets or narrow doublets (due to meta-coupling) in the aromatic region (approx. 6.5-7.5 ppm). Broad signals for the -NH₂ and -OH protons would also be present, with chemical shifts that are highly dependent on solvent and concentration.

-

¹³C NMR: Six distinct signals would be expected in the aromatic region (approx. 100-150 ppm). Carbons bonded to bromine would appear at the higher field end of this range, while those bonded to the electron-donating -NH₂ and -OH groups would be at the lower field end.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching (approx. 3300-3500 cm⁻¹), O-H stretching (broad, approx. 3200-3600 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), C-O stretching (approx. 1200-1260 cm⁻¹), and C-Br stretching (in the fingerprint region, approx. 500-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

Synthesis and Purification

A reliable method for the synthesis of this compound involves the chemical reduction of its nitro precursor, 2-nitro-4,6-dibromophenol.

Caption: Reaction scheme for the synthesis of the target compound.

This protocol is adapted from a validated laboratory procedure for the reduction of a nitroaromatic compound.[3]

Materials:

-

2-nitro-4,6-dibromophenol (89 g)

-

Methanol (270 mL)

-

30% Sodium Hydroxide (NaOH) aqueous solution (50 mL)

-

Demineralized water (2400 mL)

-

Sodium dithionite (Na₂S₂O₃) (178 g)

Procedure:

-

Combine 2-nitro-4,6-dibromophenol, methanol, 30% NaOH solution, and demineralized water in a suitable reaction vessel.

-

Heat the mixture to 50-55 °C with stirring until a clear yellow solution is obtained. Causality: This step ensures the starting material is fully dissolved and the reaction is initiated at an optimal temperature for the reducing agent.

-

Carefully add the sodium dithionite in small portions, maintaining the reaction temperature at 50 °C. Causality: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent a dangerous temperature spike.

-

After the addition is complete, increase the temperature to 65 °C and stir the reaction mixture for 30 minutes. Causality: A brief period at a higher temperature ensures the reaction proceeds to completion.

-

Allow the mixture to stir for an additional 30 minutes at room temperature to complete the reaction cooldown phase.

-

Cool the reaction mixture further (e.g., in an ice bath) to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry to yield this compound. The reported yield for this procedure is approximately 44.2 g, with a melting point of 89-92 °C.[3]

The product obtained from this protocol is often of sufficient purity for many applications. However, for uses requiring higher purity, recrystallization is recommended. A solvent system of ethanol/water or toluene would be a logical starting point for developing a recrystallization protocol, balancing the compound's polarity and solubility.

Chemical Reactivity and Synthetic Applications

This compound possesses three key functional groups that make it a highly versatile synthetic intermediate: the aromatic amine, the phenolic hydroxyl, and the two aryl bromide sites.

-

Aromatic Amine (-NH₂): The amino group can undergo a wide range of classical reactions, including diazotization to form a diazonium salt, which can then be converted into numerous other functional groups (e.g., -H, -OH, -CN, -I). It can also be acylated, alkylated, or used as a nucleophile in coupling reactions.

-

Phenolic Hydroxyl (-OH): The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. It can also be acylated to form esters or participate in reactions like the Pechmann coumarin synthesis.[7]

-

Aryl Bromides (-Br): The bromine atoms are ideal handles for modern cross-coupling reactions. They can participate in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations to form new carbon-carbon or carbon-nitrogen bonds.[7]

The closely related compound, 2-Amino-4-bromophenol, has been documented as a key reactant for the synthesis of benzoxazole derivatives, which are important scaffolds in medicinal chemistry, and for preparing inhibitors of enzymes like protein tyrosine phosphatase 1B.[8] By logical extension, this compound is an excellent candidate for similar synthetic strategies, offering an additional site for diversification or for tuning the electronic properties of the final molecule. Its use as a building block in the synthesis of novel bioactive molecules, particularly in agrochemicals and pharmaceuticals, represents its most significant potential application.[9]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

(Source: Aggregated GHS data from multiple suppliers)[1]

-

Signal Word: Danger [1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection. Use a NIOSH-approved respirator if dust is generated.

-

Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Synthesis of 2-amino-4,6-dibromo-phenol. PrepChem.com. [Link]

- 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107.

- This compound | CAS 10539-14-7.

- This compound | C6H5Br2NO | CID 351863.

Sources

- 1. This compound | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 10539-14-7 [matrix-fine-chemicals.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. 4-AMINO-2,6-DIBROMOPHENOL(609-21-2) 1H NMR spectrum [chemicalbook.com]

- 7. 10539-14-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-4,6-dibromophenol chemical structure

An In-Depth Technical Guide to 2-Amino-4,6-dibromophenol

Prepared by: Gemini, Senior Application Scientist

Executive Overview

This guide provides a comprehensive technical overview of this compound (CAS No: 10539-14-7), a halogenated aromatic amine of significant interest in synthetic chemistry. As a bifunctional molecule, featuring both nucleophilic amine and phenolic hydroxyl groups, it serves as a versatile building block for the synthesis of more complex chemical entities. This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, characterization, reactivity, and safe handling protocols. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the foundational step for any laboratory work. This compound is an aromatic compound with an amine group and a hydroxyl group ortho to each other on a benzene ring, which is further substituted with two bromine atoms at positions 4 and 6.

Chemical Structure

The structural arrangement of its functional groups dictates its chemical behavior, particularly its reactivity in substitution and condensation reactions.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of key properties is essential for experimental design, including solvent selection and reaction temperature determination. The data below has been consolidated from various authoritative sources.[1][2][3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 6-Amino-2,4-dibromophenol, NSC 523901 | Sigma-Aldrich[1] |

| CAS Number | 10539-14-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₆H₅Br₂NO | PubChem[2] |

| Molecular Weight | 266.92 g/mol | Sigma-Aldrich, PubChem[1][2] |

| Appearance | Brown to orange solid | ChemicalBook[3] |

| Melting Point | 88-95 °C | Sigma-Aldrich[1] |

| Boiling Point | 287.8±40.0 °C (Predicted) | ChemicalBook[3] |

| Density | 2.178±0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| SMILES | OC1=C(N)C=C(Br)C=C1Br | Sigma-Aldrich[1] |

| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Characterization

The most common laboratory-scale synthesis involves the reduction of a nitro-substituted precursor. This approach is favored due to the wide availability of the starting material and the generally high yields achieved.

Synthetic Workflow: Reduction of 2-nitro-4,6-dibromophenol

The conversion of the nitro group to an amine is a standard transformation in organic synthesis. The choice of sodium thiosulfate (Na₂S₂O₃) as the reducing agent in an aqueous alkaline medium is a cost-effective and relatively mild method, avoiding the use of high-pressure hydrogenation or more hazardous reducing agents.[4]

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a known procedure and includes self-validating checkpoints.[4]

Materials:

-

2-nitro-4,6-dibromophenol (89 g)

-

Methanol (270 ml)

-

30% Sodium Hydroxide (NaOH) aqueous solution (50 ml)

-

Demineralized water (2400 ml)

-

Sodium thiosulfate (Na₂S₂O₃) (178 g)

Procedure:

-

Dissolution: In a suitable reaction vessel, combine 2-nitro-4,6-dibromophenol, methanol, 30% NaOH solution, and demineralized water.

-

Causality: The methanol/water mixture serves as a co-solvent system to dissolve both the organic starting material and the inorganic reagents. The NaOH creates a basic environment, deprotonating the phenol to form the more soluble sodium phenoxide salt, which facilitates the reaction.

-

-

Heating: Heat the mixture to 50-55°C with stirring until a clear yellow solution is obtained.

-

Reduction: Begin the portion-wise addition of sodium thiosulfate, ensuring the temperature is maintained at 50°C.

-

Causality: The reduction of a nitro group is an exothermic process. Adding the reducing agent in portions allows for better temperature control, preventing runaway reactions and the formation of undesired byproducts.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 65°C for 30 minutes.

-

Causality: Elevating the temperature post-addition ensures the reaction goes to completion.

-

-

Cool-down: Allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Precipitation and Isolation: Cool the mixture further in an ice bath. The product, this compound, will precipitate out of the solution as a solid.

-

Causality: The product is less soluble in the cold aqueous medium than the starting material or byproducts, enabling its isolation via precipitation.

-

-

Collection: Collect the solid product by vacuum filtration and wash with cold demineralized water.

-

Drying: Dry the product under vacuum. The expected yield is approximately 44.2 g, with a melting point of 89-92°C.[4]

Analytical Characterization

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

Melting Point Analysis: A sharp melting point range close to the literature value (88-95°C) is a primary indicator of purity.[1]

-

Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity against the starting material.

-

Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons and exchangeable peaks for the -OH and -NH₂ groups.

-

FTIR: Expect characteristic peaks for O-H and N-H stretching (around 3300-3500 cm⁻¹), C-N stretching, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight (266.92 g/mol ) with a characteristic isotopic pattern for two bromine atoms.

-

Reactivity and Applications

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its three key structural features: the amino group, the hydroxyl group, and the electron-rich aromatic ring.

-

As a Nucleophile: The amino group is a primary nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization to form diazonium salts. These salts are versatile intermediates for introducing a wide range of functional groups.

-

Phenolic Reactivity: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

-

Heterocycle Formation: The ortho-positioning of the amino and hydroxyl groups makes it an ideal precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with diverse biological activities.

-

Industrial Relevance: It is primarily used for research and development purposes in the pharmaceutical and agricultural sectors.[5] For instance, aminophenols are precursors in the synthesis of certain dyes and high-performance pigments.[6]

Safety, Handling, and Toxicology

As with any laboratory chemical, a thorough understanding of the associated hazards is paramount for safe handling. This compound is classified as a hazardous substance.

GHS Hazard Classification

The compound presents multiple hazards that require stringent control measures.[1][2][7]

| Hazard Class | Code | Statement | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Safe Handling Protocol

1. Engineering Controls:

- Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

- Ensure a safety shower and eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

- Gloves: Wear nitrile or other chemically resistant gloves.

- Eye Protection: Use chemical safety goggles and a face shield.

- Lab Coat: A flame-retardant lab coat is mandatory.

- Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[8]

3. Handling and Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[3][8]

- Avoid contact with strong oxidizing agents.

- Ground all equipment when transferring large quantities to prevent static discharge.

- If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

- In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a key chemical intermediate with a well-defined profile of properties, synthesis, and reactivity. Its utility in the synthesis of complex molecules, particularly heterocycles, makes it a valuable compound for the research and development community. However, its significant health hazards necessitate strict adherence to safety protocols. This guide provides the foundational knowledge required for its effective and safe utilization in a professional laboratory environment, encouraging a culture of safety and scientific rigor.

References

- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol. PrepChem.com.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Vignasai Laboratories Pvt. Ltd. (n.d.). This compound. Tradeindia.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 10539-14-7. Matrix Fine Chemicals.

- National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dibromophenol. PubChem Compound Database.

- Chemical Synthesis Database. (n.d.). 4-amino-2,6-dibromophenol. Chemical Synthesis Database.

- National Center for Biotechnology Information. (n.d.). 2-Amino-4-Bromophenol. PubChem Compound Database.

- MDPI. (2023). Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. MDPI.

- University of Bristol. (2011). 2,4,6-Tribromophenol - Molecule of the Month. School of Chemistry, University of Bristol.

- Kajay Remedies. (2024). Application Para Amino Phenols (PAP) in the Coating Industry. Kajay Remedies.

Sources

- 1. This compound 97 10539-14-7 [sigmaaldrich.com]

- 2. This compound | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound at Best Price in Hyderabad, Telangana | Vignasai Laboratories Pvt. Ltd. [tradeindia.com]

- 6. kajay-remedies.com [kajay-remedies.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dibromophenol

This guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical and materials science. We will delve into the core chemical principles, provide a detailed, field-tested experimental protocol, and discuss critical aspects of process optimization and product characterization. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for the preparation of this compound.

Introduction and Strategic Importance

This compound is a halogenated aromatic compound of significant interest. Its unique structure, featuring both amine and hydroxyl functional groups on a dibrominated benzene ring, makes it a versatile building block in organic synthesis. It serves as a crucial precursor for the synthesis of various heterocyclic compounds, dye molecules, and, most notably, pharmacologically active agents. The precise positioning of the bromine atoms provides reactive sites for further functionalization through cross-coupling reactions, while the amino and hydroxyl groups offer handles for constructing more complex molecular architectures.

The primary challenge in its synthesis lies in achieving selective dibromination at the C4 and C6 positions while preventing oxidation of the electron-rich aminophenol ring and avoiding the formation of undesired isomeric or over-brominated byproducts.

The Core Synthesis Pathway: Electrophilic Aromatic Substitution

The most direct and widely adopted method for synthesizing this compound is the electrophilic bromination of 2-aminophenol. This pathway is favored for its high atom economy and straightforward execution.

Mechanistic Underpinnings

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl (-OH) and amino (-NH2) groups of the 2-aminophenol starting material are potent activating groups, meaning they donate electron density into the benzene ring. This significantly increases the ring's nucleophilicity, making it highly susceptible to attack by an electrophile, in this case, the bromine (Br₂).

Both the -OH and -NH2 groups are ortho, para-directors.

-

The position para to the hydroxyl group (C4) is strongly activated.

-

The position ortho to the hydroxyl group (C6) is also strongly activated.

-

The position ortho to the amino group (C3) and meta to the hydroxyl group is less activated.

-

The position para to the amino group is occupied by the hydroxyl group.

Due to the powerful, synergistic activation from both groups, the C4 and C6 positions are the most electron-rich and sterically accessible, leading to highly selective dibromination at these sites.

Diagram of the Reaction Pathway

Caption: Electrophilic bromination of 2-aminophenol.

Detailed Experimental Protocol

This protocol is a robust method for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Grade | Quantity (Example Scale) | Molar Mass ( g/mol ) | Moles (mol) |

| 2-Aminophenol | Reagent Grade, >98% | 10.91 g | 109.13 | 0.10 |

| Glacial Acetic Acid | ACS Grade | 150 mL | 60.05 | - |

| Bromine (Br₂) | Reagent Grade | 10.2 mL (32.0 g) | 159.81 | 0.20 |

| Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | Saturated Solution | 84.01 | - |

| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | 10% (w/v) Solution | 158.11 | - |

| Ethyl Acetate | HPLC Grade | ~300 mL | 88.11 | - |

| Anhydrous Sodium Sulfate | Laboratory Grade | ~20 g | 142.04 | - |

| Deionized Water | - | As needed | 18.02 | - |

Step-by-Step Methodology

Safety First: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene), is mandatory.

-

Reaction Setup:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a thermometer, add 2-aminophenol (10.91 g, 0.10 mol).

-

Add glacial acetic acid (150 mL) to the flask and stir until the 2-aminophenol is fully dissolved.

-

Cool the resulting solution to 0-5 °C using an ice-water bath.

-

-

Bromination:

-

Carefully measure bromine (10.2 mL, 0.20 mol) and transfer it to the dropping funnel.

-

Add the bromine dropwise to the stirred 2-aminophenol solution over a period of 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent a rapid temperature increase, which can lead to the formation of undesired byproducts and potential oxidation of the starting material. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and let the mixture warm to room temperature, continuing to stir for 2-3 hours to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold deionized water. A precipitate of the crude product should form.

-

To neutralize the excess acetic acid and hydrobromic acid byproduct, carefully add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 7-8.

-

If the solution retains a yellow/orange color from unreacted bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum at 40-50 °C. The expected melting point is in the range of 88-95 °C[1].

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Alternative Synthesis Pathway

An alternative, though less direct, route involves the reduction of a nitrophenol precursor. This multi-step process begins with the bromination of 2-nitrophenol to yield 2-nitro-4,6-dibromophenol, followed by the selective reduction of the nitro group to an amine.

-

Bromination of 2-Nitrophenol: 2-Nitrophenol is brominated to form 2-nitro-4,6-dibromophenol.

-

Reduction of the Nitro Group: The resulting 2-nitro-4,6-dibromophenol is then reduced to the target this compound. This reduction can be achieved using various reagents, such as sodium dithionite (Na₂S₂O₄) in an aqueous methanol solution[2].

While this method is effective, it is longer and may have a lower overall yield compared to the direct bromination of 2-aminophenol. However, it can be a valuable alternative if the starting 2-aminophenol is prone to oxidation under the reaction conditions.

Product Characterization

Confirming the identity and purity of the final product is a critical step. The following are typical characterization data for this compound.

| Analytical Technique | Expected Results |

| Melting Point | 88-95 °C[1]. A sharp melting range within these values indicates high purity. |

| ¹H NMR | In a suitable deuterated solvent (e.g., DMSO-d₆), one would expect to see distinct signals for the two aromatic protons and the protons of the -NH₂ and -OH groups. The aromatic protons should appear as doublets due to coupling. |

| ¹³C NMR | The spectrum should show six distinct signals corresponding to the six carbon atoms of the benzene ring. The carbons attached to bromine, nitrogen, and oxygen will have characteristic chemical shifts[3]. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]+ and [M+2]+ should appear with an approximate intensity ratio of 1:2:1. The molecular weight is 266.92 g/mol [1][4]. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands: N-H stretching (for the amine group) typically around 3300-3500 cm⁻¹, O-H stretching (for the phenol group) as a broad band in the same region, and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹). |

Conclusion

The synthesis of this compound via direct bromination of 2-aminophenol is a reliable and efficient method. Success hinges on careful control of the reaction temperature to ensure high selectivity and minimize byproduct formation. The protocol detailed in this guide provides a validated, step-by-step process suitable for laboratory and scale-up applications. Proper characterization of the final product is essential to confirm its structural integrity and purity, ensuring its suitability for subsequent use in pharmaceutical and chemical research.

References

- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dibromo-phenol.

- National Center for Biotechnology Information. (n.d.). 4-Amino-2,6-dibromophenol. PubChem.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

A Technical Guide to 2-Amino-4,6-dibromophenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromophenol, a halogenated aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. We will detail its fundamental physicochemical properties, including its definitive IUPAC nomenclature and structural identifiers. A validated, step-by-step laboratory synthesis protocol is presented, elucidating the chemical principles behind the transformation. Furthermore, this guide explores the compound's reactivity and its potential applications as a versatile intermediate in the development of novel pharmaceuticals, dyes, and complex heterocyclic systems. All information is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative characterized by a phenol backbone with one amino group and two bromine atoms. The precise positioning of these functional groups dictates its chemical reactivity and makes it a valuable precursor in multi-step organic synthesis.

The definitive identification of this compound is crucial for regulatory compliance, patent literature, and reproducible research. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1][2]. Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 10539-14-7 | Sigma-Aldrich[3] |

| Molecular Formula | C₆H₅Br₂NO | PubChem[1] |

| Molecular Weight | 266.92 g/mol | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 88-95 °C | Sigma-Aldrich[3] |

| InChI Key | UFWSOGOVXJBJDP-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=C(C=C(C(=C1N)O)Br)Br | PubChem[1] |

It is important to distinguish this isomer from related compounds such as 4-amino-2,6-dibromophenol (CAS 609-21-2) and 2-amino-4-bromophenol (CAS 40925-68-6), as the substituent pattern profoundly impacts reaction pathways and final product architecture[4][5].

Caption: Chemical Structure of this compound

Synthesis Protocol: Reduction of 2-nitro-4,6-dibromo-phenol

The most direct and reliable synthesis of this compound involves the chemical reduction of its nitro-precursor, 2-nitro-4,6-dibromo-phenol. The following protocol is adapted from established laboratory procedures and provides a robust method for obtaining the target compound[6].

Causality of Reagent Choice:

-

2-nitro-4,6-dibromo-phenol: The starting material containing the nitro group that will be reduced.

-

Sodium Thiosulfate (Na₂S₂O₃): A cost-effective and moderately strong reducing agent sufficient for converting the aromatic nitro group to an amine under these conditions. Its use avoids the need for high-pressure hydrogenation or more expensive metal catalysts.

-

Sodium Hydroxide (NaOH): Creates a basic medium which facilitates the dissolution of the phenolic starting material and enhances the reducing power of the thiosulfate.

-

Methanol/Water: A mixed solvent system is used to dissolve both the organic substrate and the inorganic reagents.

Caption: Workflow for the Synthesis of this compound

Experimental Procedure

Materials:

-

2-nitro-4,6-dibromo-phenol (89 g)

-

Methanol (270 mL)

-

30% Sodium Hydroxide aqueous solution (50 mL)

-

Demineralized water (2,400 mL)

-

Sodium thiosulfate (Na₂S₂O₃) (178 g)

Protocol:

-

Dissolution: In a suitable reaction vessel, combine 89 g of 2-nitro-4,6-dibromo-phenol, 270 mL of methanol, 50 mL of 30% NaOH solution, and 2,400 mL of demineralized water[6].

-

Heating: Heat the mixture with stirring to a temperature of 50-55°C. Continue heating until a clear yellow solution is obtained[6].

-

Reduction: Begin the portion-wise addition of 178 g of sodium thiosulfate. The addition rate should be controlled to maintain the reaction temperature at 50°C, as the reduction is exothermic.

-

Reaction Completion: Once the addition is complete, raise the temperature to 65°C and stir for an additional 30 minutes. Afterwards, allow the mixture to cool and continue stirring for 30 minutes at room temperature[6].

-

Isolation: Upon cooling, the product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Validation: The isolated product should be a solid with a reported melting point of 89°-92°C, which serves as an initial confirmation of purity. The reported yield for this procedure is approximately 44.2 g[6]. Further characterization by NMR and IR spectroscopy is recommended to confirm structural integrity.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not broadly documented, its molecular architecture makes it an exceptionally useful building block in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its three functional groups: the amine, the phenol, and the two bromine atoms.

Core Reactivities:

-

Amino Group (-NH₂): Can undergo diazotization to form diazonium salts, which are gateways to a vast array of other functional groups. It can also be acylated or alkylated to build more complex amide and amine structures.

-

Phenolic Hydroxyl (-OH): Can be alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. Its directing effects can influence further electrophilic aromatic substitution if desired.

-

Bromo Groups (-Br): Serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.

The related compound, 2-amino-4-bromophenol, is cited as a reactant for synthesizing inhibitors of protein tyrosine phosphatase 1B (PTP1B) and fructose-1,6-bisphosphatase, both of which are important targets in metabolic disease research. It is also used to prepare benzoxazoles, a privileged scaffold in medicinal chemistry. By logical extension, the dibromo-analogue offers a similar, yet distinct, platform for creating novel molecular entities with potentially modulated biological activity or altered physicochemical properties.

Caption: Potential Synthetic Pathways from this compound

Safety and Handling

As with any halogenated aromatic amine, this compound must be handled with appropriate care in a laboratory setting. It is classified as hazardous, and all personnel should consult the Safety Data Sheet (SDS) before use.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

(Data sourced from Sigma-Aldrich[3])

Recommended Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a well-defined chemical entity with the IUPAC name This compound . Its synthesis via the reduction of its nitro-precursor is straightforward and high-yielding. The true value of this compound lies in its potential as a multi-functional synthetic intermediate. The presence of amine, phenol, and bromine substituents provides chemists and drug development professionals with a versatile platform for constructing complex molecular architectures through a variety of established and modern synthetic reactions. Proper safety protocols are mandatory when handling this compound due to its hazardous nature.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351863, this compound.

- PrepChem (2023). Synthesis of 2-amino-4,6-dibromo-phenol.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 351840, 2-Amino-4-bromophenol.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69107, 4-Amino-2,6-dibromophenol.

- Matrix Fine Chemicals. Product Page for this compound. CAS 10539-14-7.

Sources

- 1. This compound | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 10539-14-7 [matrix-fine-chemicals.com]

- 3. This compound 97 10539-14-7 [sigmaaldrich.com]

- 4. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2-Amino-4,6-dibromophenol: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Synthetic Building Block

2-Amino-4,6-dibromophenol is a polyfunctional aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. Its structure, featuring a phenol ring substituted with an amine, a hydroxyl group, and two bromine atoms, provides a unique combination of reactive sites. This guide offers a comprehensive exploration of its core properties, a detailed and validated synthesis protocol, an analysis of its chemical reactivity, and a forward-looking perspective on its applications for professionals in the field. The strategic placement of its functional groups makes it a valuable precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and as a partner in modern cross-coupling reactions.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and physicochemical characteristics of this compound are summarized below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Amino-2,4-dibromophenol, NSC 523901 | |

| CAS Number | 10539-14-7 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 88-95 °C | |

| SMILES | C1=C(C=C(C(=C1N)O)Br)Br | [1] |

| InChIKey | UFWSOGOVXJBJDP-UHFFFAOYSA-N | [1] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The reliable synthesis of this compound is crucial for its use in further research. A common and effective method is the reduction of the corresponding nitrophenol precursor.

Experimental Protocol: Reduction of 2-Nitro-4,6-dibromophenol

This protocol is adapted from a well-established procedure for the synthesis of this compound.

Materials:

-

2-Nitro-4,6-dibromophenol (89 g)

-

Methyl alcohol (270 ml)

-

30% Sodium hydroxide (NaOH) aqueous solution (50 ml)

-

Demineralized water (2,400 ml)

-

Sodium thiosulfate (Na₂S₂O₃) (178 g)

Procedure:

-

Combine 89 g of 2-nitro-4,6-dibromophenol, 270 ml of methyl alcohol, 50 ml of 30% NaOH solution, and 2,400 ml of demineralized water in a suitable reaction vessel.

-

Heat the mixture to 50-55 °C with stirring. A yellow solution should be obtained.

-

Causality Insight: The initial heating and addition of NaOH create a basic methanolic solution, ensuring the phenolic starting material is deprotonated to the phenoxide, which enhances its solubility and prepares it for the reduction step.

-

Once the solution is stable at 50 °C, begin adding 178 g of sodium thiosulfate in small portions. Maintain the temperature at 50 °C throughout the addition.

-

Causality Insight: Sodium thiosulfate serves as the reducing agent, converting the nitro group (-NO₂) to an amino group (-NH₂). Adding it in portions is a critical safety and control measure to manage the exothermic nature of the reduction reaction and prevent a dangerous temperature spike.

-

After the addition is complete, increase the temperature to 65 °C and stir the reaction mixture for 30 minutes.

-

Allow the mixture to cool to room temperature and continue stirring for an additional 30 minutes.

-

Cool the mixture further to induce precipitation of the product.

-

Collect the solid this compound product by filtration. The expected melting point of the obtained solid is in the range of 89-92 °C.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the electronic interplay of its three distinct functional groups on the aromatic ring.

-

Activating Groups (-OH and -NH₂): The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho, para-directing groups.[4] They donate electron density to the benzene ring via resonance, making the ring more susceptible to electrophilic aromatic substitution.

-

Deactivating Groups (-Br): The bromine atoms are deactivating via their electron-withdrawing inductive effect, yet they also act as ortho, para-directors due to lone pair donation.[4]

The positions of these groups create a unique reactivity map. The C3 and C5 positions are the most electron-rich and thus the most likely sites for further electrophilic substitution. The amino group can undergo standard reactions such as diazotization with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.[5] The phenolic hydroxyl group can be readily acylated or alkylated.

Caption: Key reactive sites on this compound.

Section 4: Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented, its structure makes it an analog of other brominated phenols that are of significant interest for their biological activities. Marine algae, for instance, produce a variety of bromophenols that exhibit antioxidant, antimicrobial, and anticancer effects.[6][7] The presence of bromine atoms can increase lipophilicity and modulate biological activity.[8]

The most direct and promising application for this compound is as a versatile building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Prospective Role in Suzuki-Miyaura Cross-Coupling

The presence of two bromine atoms makes this compound an excellent candidate for sequential or double Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl structures prevalent in many drug molecules.[10]

The closely related compound, 2-Amino-4-bromophenol, is used as a reactant for preparing various heterocyclic structures and enzyme inhibitors via Suzuki-Miyaura reactions.[11] By analogy, this compound can be used to synthesize more complex, poly-aromatic systems. The differential reactivity of the two bromine atoms could potentially be exploited for selective, stepwise functionalization.

Conceptual Workflow: Synthesis of a Biaryl Derivative

The following protocol outlines a general, conceptual workflow for a Suzuki-Miyaura coupling.

Objective: To couple an arylboronic acid to one of the bromine positions on the this compound scaffold.

Protocol Steps:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) followed by a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equiv.).

-

Causality Insight: The base is essential for the mechanism of the Suzuki coupling; it activates the boronic acid, facilitating the crucial transmetalation step with the palladium catalyst.[9]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and extract the product with an organic solvent. Purify the crude product via column chromatography on silica gel.

Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generation of dust.

-

Store in a tightly closed container in a dry and well-ventilated place.

References

- Chemcess. Aminophenol: Properties, Production, Reactions And Uses.

- Al-Abadleh, H. A., et al. (2022). Reactivity of aminophenols in forming nitrogen-containing brown carbon from iron-catalyzed reactions. Communications Chemistry, 5(1).

- Request PDF. Pharmacological Profile of Bromophenols Derived from Marine Organisms.

- Dong, H., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(12), 609.

- Liu, M., et al. (2011). Bromophenols in marine algae and their bioactivities. Marine Drugs, 9(7), 1273-1292.

- Smyrniotopoulos, V., et al. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 32.

- Liu, M., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273-1292.

- PubChem. 2-Amino-4-Bromophenol. National Institutes of Health.

- PubChem. 4-Amino-2,6-dibromophenol. National Institutes of Health.

- Wikipedia. 4-Aminophenol.

- ResearchGate. In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?.

- PubChem. This compound. National Institutes of Health.

- The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.

- iChemical. 2-Amino-4-bromophenol, CAS No. 40925-68-6.

- SpectraBase. 4-Amino-2,6-dibromo-phenol - Optional[1H NMR] - Spectrum.

- Organic Chemistry Data. 13C NMR Chemical Shifts.

- Chemical Synthesis Database. 4-amino-2,6-dibromophenol.

- Organic Chemistry Portal. Suzuki Coupling.

- ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry.

- NIST WebBook. Phenol, 2,4,6-tribromo-.

- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Wiley Online Library. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2,6-dibromophenol | C6H5Br2NO | CID 69107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-AMINO-2,6-DIBROMOPHENOL(609-21-2) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemcess.com [chemcess.com]

- 6. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds | MDPI [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]

2-Amino-4,6-dibromophenol solubility data

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-dibromophenol

Foreword

This document, therefore, deviates from a simple data sheet. Instead, it serves as a complete technical guide and methodological framework. It is designed to empower you, the scientist, to not only understand the theoretical underpinnings of this compound's solubility but to expertly execute its experimental determination. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and ground our discussion in authoritative principles of physical chemistry and analytical science.

Theoretical Framework: Predicting Solubility Behavior

Before any empirical work begins, a thorough analysis of the molecule's structure provides invaluable clues to its expected behavior. The solubility of a crystalline solid is governed by the interplay between its crystal lattice energy (the strength of intermolecular forces holding the solid together) and the solvation energy released when its molecules interact with the solvent.

Core Physicochemical Properties

A summary of the known and predicted properties of this compound is essential for designing solubility experiments.

| Property | Value | Significance for Solubility | Source(s) |

| Molecular Formula | C₆H₅Br₂NO | Provides the elemental composition. | ,[1] |

| Molecular Weight | 266.92 g/mol | Used for converting mass-based solubility (mg/mL) to molarity (mol/L). | ,[1] |

| Melting Point | 88-95 °C | A relatively low melting point suggests that the crystal lattice energy is not exceptionally high, which may favor solubility compared to high-melting-point analogs. | |

| Predicted XLogP3 | 2.3 | This value suggests the compound is moderately lipophilic. It is likely to have limited solubility in water and preferential solubility in less polar organic solvents. | [1] |

| Predicted pKa | Not available | The molecule possesses a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The pKa values are critical for predicting how solubility will change dramatically with pH. For comparison, the experimental pKa of the structurally related 2,6-dibromophenol is 6.67.[2] The electron-donating amino group on our target molecule would be expected to increase the pKa of the phenolic proton, making it less acidic. |

The Impact of Intermolecular Forces and Crystal Structure

The crystal structure of this compound has not been explicitly published. However, the presence of both a hydrogen bond donor (-OH) and a hydrogen bond donor/acceptor (-NH₂) group is highly significant. These groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice that requires substantial energy to disrupt.

An analogous molecule, 4-amino-2,6-dichlorophenol, forms extensive hydrogen-bonding networks in its crystal structure, where O-H···N and N-H···O interactions link molecules into infinite chains and sheets.[3] It is highly probable that this compound adopts a similar packing arrangement. The process of dissolution, therefore, critically depends on the solvent's ability to break these hydrogen bonds and form new, energetically favorable solute-solvent interactions.

A Systematic Approach to Experimental Solubility Determination

Given the lack of published quantitative data, a systematic experimental approach is required. The following workflow provides a comprehensive pathway for determining the equilibrium solubility of this compound across various relevant conditions.

Caption: Experimental workflow for solubility determination.

Part 1: Equilibrium Solubility in Common Solvents

Equilibrium (or thermodynamic) solubility is the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium. It is a fundamental property and is best determined using the shake-flask method.[4]

Protocol 1: Shake-Flask Method

This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, providing a true measure of thermodynamic solubility.[5]

A. Materials and Reagents:

-

This compound (purity >98%)

-

Selected solvents (e.g., Deionized Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Simulated Gastric Fluid (pH 1.2), Simulated Intestinal Fluid (pH 6.8))

-

Scintillation vials or sealed flasks (20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

B. Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a good starting point is ~20-30 mg in 5 mL of solvent. The goal is to have visible undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.

-

Causality: Constant temperature is vital as solubility is temperature-dependent.[] Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium.

-

-

Equilibration Time: Allow the samples to shake for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Causality: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the calibrated range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

C. Safety Precautions:

-

This compound is harmful if swallowed and causes skin and eye irritation.[1][7] It may also cause respiratory irritation or allergy symptoms.

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

Part 2: Quantification of Dissolved Solute

Accurate quantification of the solute in the filtered supernatant is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard due to its specificity and sensitivity.

Protocol 2: HPLC-UV Method for Quantification

This protocol provides a robust starting point for developing a validated analytical method for this compound, based on established methods for related aminophenol compounds.[9][10]

A. Instrumentation and Conditions (Starting Point):

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Causality: The C18 stationary phase retains the moderately lipophilic analyte. The organic modifier (Acetonitrile) elutes it, and the acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A wavelength around 275 nm is a good starting point for phenolic compounds.[10]

-

Injection Volume: 10 µL.

B. Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Perform a series of serial dilutions to prepare at least five calibration standards spanning the expected concentration range of your diluted samples.

-

Inject each standard in triplicate and plot the average peak area against the known concentration.

-

Perform a linear regression on the data. A coefficient of determination (R²) > 0.999 is required for a reliable calibration curve.

C. Calculation of Solubility:

-

Inject the diluted samples from Protocol 1.

-

Use the peak area and the regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Part 3: pH-Dependent Solubility Profile

For ionizable compounds, solubility is highly dependent on pH. Determining this profile is critical for applications in drug development, as it predicts how a compound will behave in the varying pH environments of the gastrointestinal tract.[11]

Workflow for pH-Solubility Profiling

Caption: Workflow for determining the pH-solubility profile.

Protocol 3: pH-Solubility Determination

This protocol adapts the shake-flask method to investigate the effect of pH.

A. Methodology:

-

Prepare a series of aqueous buffers covering a physiologically relevant range (e.g., pH 1.2, 4.5, 6.8, 7.4) and extending into the alkaline range (e.g., pH 9.0) to deprotonate the phenol.[11]

-

Execute the Shake-Flask Method (Protocol 1) for each buffer solution, ensuring the final pH of the saturated solution is measured and recorded.

-

Quantify the dissolved compound using the established HPLC-UV method (Protocol 2).

-

Present the data in both tabular and graphical formats.

B. Expected Results and Interpretation

This compound is amphoteric. At low pH, the amino group will be protonated (-NH₃⁺), likely increasing solubility. At high pH (above the pKa of the phenol), the hydroxyl group will be deprotonated (-O⁻), forming a phenolate salt, which is expected to dramatically increase aqueous solubility. The lowest solubility is anticipated to occur in the neutral pH range, near the isoelectric point of the molecule.

Data Presentation and Summary

All experimentally determined data should be meticulously recorded. The following table provides a template for summarizing your findings.

| Solvent/Buffer System | Temperature (°C) | Measured Solubility (mg/mL) ± SD | Molar Solubility (mol/L) ± SD |

| Deionized Water | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Methanol | 25 | Experimental Data | Calculated Data |

| Acetone | 25 | Experimental Data | Calculated Data |

| pH 1.2 Buffer | 37 | Experimental Data | Calculated Data |

| pH 6.8 Buffer | 37 | Experimental Data | Calculated Data |

| pH 7.4 Buffer | 37 | Experimental Data | Calculated Data |

References

- A Comparative Guide to Analytical Methods for 4-Aminophenol Determination. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELjO2CbgLP6MfNBEf7JnqdVXpb_7-6fBpw4OukRRS-OhawXSX11exRaFzgpjtK5V3kzpu3wFgHXUU4AdCt0XVl2Bpx0CSw4HTzNOIUYmTmSJPgTC7ivUjlMwm72wG-Yv1n686fM3f5aN56Y0qyFE7lO_ZjvLMHqryq7nSdQ3_qMPiM-t_lLF-O32AsN0nP4YlzBCM0e8iKG-Lg7_grxISR6exOestM]

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [URL: https://www.researchgate.net/publication/334238541_Experimentally_determined_pH-dependent_API_solubility_using_a_globally_harmonized_protocol]

- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12238398_EN.htm]

- This compound 97 10539-14-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641019]

- Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6824108/]

- 2-Amino-4-bromophenol 40925-68-6. Guidechem. [URL: https://www.guidechem.com/product_show/40925-68-6.html]

- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences. [URL: https://www.bocsci.com/blog/api-solubility-key-factor-in-oral-drug-bioavailability/]

- This compound | C6H5Br2NO | CID 351863. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/351863]

- 2-Amino-4-bromo-phenol. ChemBK. [URL: https://www.chembk.com/en/chem/2-Amino-4-bromo-phenol]

- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-4-aminophenol-on-primesep-100-column/]

- Selective Spectrophotometric Method for the Determination of p-Aminophenol. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac60118a053]

- Annex 4. World Health Organization (WHO). [URL: https://cdn.who.

- API Solubility and Dissolution Enhancement Via Formulation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. SciSpace. [URL: https://typeset.

- SAFETY DATA SHEET - 2-Amino-4-bromophenol, 98%. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR457480010]

- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2001%2F5%2F325.pdf]

- 2,6-Dibromophenol | C6H4Br2O | CID 11847. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dibromophenol]

- Crystal structure of 4-amino-2,6-dichlorophenol. ResearchGate. [URL: https://www.researchgate.net/publication/277324831_Crystal_structure_of_4-amino-26-dichlorophenol]

- An In-depth Technical Guide to the Physical Properties of 2-Amino-4-cyanophenol. Benchchem. [URL: https://www.benchchem.com/wpuploads/2024/09/An-In-depth-Technical-Guide-to-the-Physical-Properties-of-2-Amino-4-cyanophenol.pdf]

Sources

- 1. This compound | C6H5Br2NO | CID 351863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. who.int [who.int]

2-Amino-4,6-dibromophenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dibromophenol

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the melting and boiling points of this compound (CAS No: 10539-14-7), a compound of significant interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the theoretical underpinnings and practical methodologies for the accurate determination of these critical physical constants.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound featuring amino, hydroxyl, and bromo functional groups. This unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. The precise characterization of its physical properties, particularly its melting and boiling points, is paramount for its identification, purification, and application in further synthetic steps. An accurate melting point serves as a crucial indicator of purity, while an understanding of its boiling point is essential for assessing its thermal stability and distillation potential.

This guide moves beyond a simple recitation of values to explain the structural factors influencing these properties and to provide robust, field-proven protocols for their experimental verification.

Core Physicochemical Properties

The fundamental physical constants of this compound are summarized below. It is critical to differentiate this compound from its isomers, such as 4-Amino-2,6-dibromophenol, which possess distinctly different properties due to variations in their molecular structure.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 10539-14-7 | [1][2] |

| Molecular Formula | C₆H₅Br₂NO | [1][2] |

| Molecular Weight | 266.92 g/mol | [1] |

| Melting Point | 88-95 °C | [2] |

| Boiling Point | 287.8 ± 40.0 °C (Predicted) | [2] |

| Appearance | Brown to orange solid | [2] |

Structural Influence on Melting and Boiling Points

The observed melting point and predicted boiling point are direct consequences of the molecule's structure:

-

Intermolecular Forces: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for significant intermolecular hydrogen bonding. These strong interactions require more energy to overcome, leading to a relatively high melting point for a molecule of its size.

-

Intramolecular Hydrogen Bonding: The ortho positioning of the amino and hydroxyl groups facilitates intramolecular hydrogen bonding. This internal interaction can slightly reduce the extent of intermolecular hydrogen bonding, which is a key reason its melting point is significantly lower than its isomer, 4-Amino-2,6-dibromophenol (m.p. 190-196 °C)[3][4], where such intramolecular bonding is not possible.

-

Molecular Weight and van der Waals Forces: The two heavy bromine atoms contribute substantially to the molecule's high molecular weight (266.92 g/mol )[1]. This leads to strong van der Waals forces between molecules, further elevating the energy required for phase transitions.

-

Thermal Stability: The predicted boiling point of ~288 °C is a computational estimate[2]. Experimentally, compounds with multiple functional groups like this often decompose at or before their boiling point under atmospheric pressure. The potential for oxidation of the aminophenol moiety and other degradation pathways makes vacuum distillation the only viable, albeit challenging, method for purification by boiling.

Experimental Determination of Melting Point: A Validated Protocol

The determination of a melting point range is the most reliable and accessible method for verifying the identity and purity of a solid sample of this compound.

Causality in Experimental Design

The chosen protocol, capillary melting point determination, is a self-validating system when executed correctly. The sharpness of the melting range (the difference between the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid) is a direct indicator of purity. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will depress the melting point.

-

Finely crush a small amount of the solid into a powder on a watch glass. This ensures uniform heat transfer within the sample.

-

-

Capillary Tube Loading:

-

Tap the open end of a capillary tube into the powdered sample to force a small amount (2-3 mm in height) into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample tightly at the bottom. A densely packed sample prevents sagging and ensures a more accurate reading.

-

-

Instrument Setup & Calibration:

-

Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Trustworthiness Check: Before the analysis, verify the apparatus's calibration using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (88 °C)[2].

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is critical to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.

-

Record the temperature at which the first liquid droplet is observed (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T₂).

-

The reported melting point is the range T₁ - T₂. For a pure sample, this range should be narrow (e.g., 1-2 °C). The literature value of 88-95 °C suggests some variability or potential for impurity in commercial samples[2].

-

Workflow Visualization

Caption: Impact of isomerism on melting point.

Conclusion